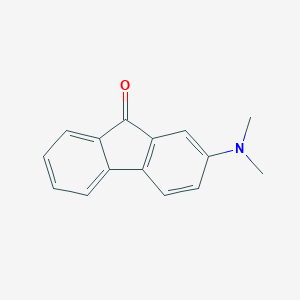

2-Dimethylamino-9-fluorenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12372. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(dimethylamino)fluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-16(2)10-7-8-12-11-5-3-4-6-13(11)15(17)14(12)9-10/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDSTTHDKZZVJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50279340 | |

| Record name | 2-Dimethylamino-9-fluorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18158-43-5 | |

| Record name | NSC12372 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Dimethylamino-9-fluorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Dimethylamino-9-fluorenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Dimethylamino-9-fluorenone for Research Applications

This guide provides a comprehensive overview of 2-dimethylamino-9-fluorenone, a versatile organic compound with significant potential in various research and development sectors. We will delve into its synthesis, detailed characterization, and diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

This compound is a derivative of fluorenone, a tricyclic aromatic ketone. The introduction of a dimethylamino group at the 2-position significantly influences the electronic and photophysical properties of the fluorenone core. This "push-pull" system, with the electron-donating dimethylamino group and the electron-withdrawing ketone, gives rise to unique characteristics such as intramolecular charge transfer (ICT), making it a valuable building block in materials science and a functional probe in biological studies.[1][2] Its rigid, planar structure and high thermal stability further contribute to its utility in applications like organic light-emitting diodes (OLEDs).[3]

Synthesis of this compound: A Plausible and Efficient Approach

While various methods can be envisioned for the synthesis of this compound, a highly plausible and efficient route involves the coupling of a halogenated fluorenone precursor with dimethylamine. The Buchwald-Hartwig amination and the Ullmann condensation are two powerful cross-coupling reactions for the formation of carbon-nitrogen bonds.[4][5] Given its prevalence in modern organic synthesis for its high efficiency and functional group tolerance, the Buchwald-Hartwig amination is a preferred method.

A likely precursor for this synthesis is 2-bromo-9-fluorenone. The synthesis can be conceptualized in two main stages: the preparation of the 2-bromo-9-fluorenone intermediate and the subsequent amination to yield the final product.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: A Generalized Procedure

The following protocol is a generalized representation based on established Buchwald-Hartwig amination procedures for similar substrates.[6][7] Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is crucial for achieving high yields and purity.

Step 1: Synthesis of 2-Bromo-9-fluorenone (Intermediate)

A common method for the bromination of fluorenone involves electrophilic aromatic substitution. This can be achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent and catalyst.

Step 2: Buchwald-Hartwig Amination for the Synthesis of this compound

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromo-9-fluorenone (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%).[7]

-

Addition of Reagents: Add a strong base, such as sodium tert-butoxide (1.2-2 equivalents), and a high-boiling point aprotic solvent like toluene or dioxane.

-

Introduction of Amine: Introduce dimethylamine (as a solution in a suitable solvent or as a gas) into the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to obtain pure this compound.

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized this compound. The following techniques are routinely employed.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 18158-43-5 | [8][9] |

| Molecular Formula | C₁₅H₁₃NO | [8][9] |

| Molecular Weight | 223.27 g/mol | [8][10] |

| Appearance | Yellow solid | |

| Melting Point | 162-166 °C | [10] |

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the fluorenone core and a singlet for the methyl protons of the dimethylamino group. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the methyl carbons of the dimethylamino group.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include:

-

C=O stretch: A strong absorption band around 1710-1730 cm⁻¹, characteristic of the ketone carbonyl group.

-

C-N stretch: An absorption band in the region of 1250-1350 cm⁻¹ corresponding to the aryl-amine C-N bond.

-

C-H stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹.

-

Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight (223.27).[8] The fragmentation pattern can provide further structural confirmation.

Research Applications of this compound

The unique photophysical properties of this compound make it a promising candidate for a range of research applications.

Fluorescent Probes and Solvatochromic Dyes

The intramolecular charge transfer character of this compound leads to solvatochromism, where its absorption and emission spectra are sensitive to the polarity of the solvent.[11][12] This property makes it a valuable tool as a fluorescent probe to study the microenvironment of various systems, including biological membranes and polymer matrices. The fluorescence of similar fluorene derivatives has been shown to be influenced by organized assemblies like micelles and cyclodextrins.[1][5]

Organic Light-Emitting Diodes (OLEDs)

Fluorenone derivatives are extensively used as building blocks for materials in organic electronics.[3] Their high thermal stability, good charge transport properties, and tunable emission characteristics make them suitable for use as emitters or host materials in OLEDs.[13][14] The dimethylamino group can enhance the electron-donating ability, potentially leading to materials with desirable electroluminescent properties for display and lighting applications.

Nonlinear Optics

The "push-pull" electronic structure of this compound is a key feature in the design of molecules with nonlinear optical (NLO) properties.[15] Such materials are of interest for applications in telecommunications, optical data storage, and optical computing.

Conclusion

This compound is a fascinating molecule with a rich potential for scientific exploration. Its synthesis, while requiring careful execution of modern cross-coupling methodologies, is achievable in a laboratory setting. The detailed characterization of this compound confirms its unique structure and provides the foundation for understanding its intriguing photophysical properties. As research in materials science and chemical biology continues to advance, the applications of this compound and its derivatives are poised to expand, making it a valuable tool for innovation.

References

A comprehensive list of references is available for further reading and verification of the information presented in this guide. Please refer to the provided citations for detailed experimental procedures and in-depth discussions on specific topics.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. uma.es [uma.es]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C15H13NO | CID 224105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes | MDPI [mdpi.com]

- 12. irl.umsl.edu [irl.umsl.edu]

- 13. researchgate.net [researchgate.net]

- 14. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Properties of 2-Dimethylamino-9-fluorenone in Different Solvents

Abstract

2-Dimethylamino-9-fluorenone (DMAF) is a fascinating dye molecule renowned for its pronounced solvatochromism, a phenomenon where its light absorption and emission properties are highly sensitive to the polarity of its environment.[1] This sensitivity stems from a photophysical process known as Twisted Intramolecular Charge Transfer (TICT), making DMAF an exceptional candidate for use as a fluorescent probe in chemical and biological research.[2][3][4][5] This guide provides a comprehensive exploration of the spectroscopic behavior of DMAF in a variety of solvents, delving into the theoretical underpinnings of its solvatochromic shifts, presenting detailed experimental data, and outlining robust protocols for its characterization. The content herein is tailored for researchers, scientists, and professionals in drug development who seek to leverage the unique photophysical properties of fluorenone-based molecules.

Introduction: The Significance of this compound

Fluorenone and its derivatives are a well-established class of organic compounds with a planar, tricyclic structure that imparts inherent fluorescence.[1] The introduction of a ketone group at the 9-position and a dimethylamino group at the 2-position creates a potent "push-pull" system within the this compound molecule. The dimethylamino group acts as a strong electron donor, while the fluorenone core, particularly the carbonyl group, serves as an electron acceptor.[1][3] This electronic arrangement is the foundation of its intramolecular charge transfer (ICT) character and its remarkable sensitivity to the surrounding solvent environment.[1][6][7]

Upon photoexcitation, this charge transfer is intensified, leading to a significant increase in the molecule's dipole moment. The stabilization of this highly polar excited state by polar solvents is the key determinant of its spectroscopic properties, a topic we will explore in detail.

Theoretical Framework: Understanding Solvatochromism and the TICT Model

The solvent-dependent fluorescence of DMAF is best explained by the Twisted Intramolecular Charge Transfer (TICT) model.[2][3][4][5] This model proposes the existence of two distinct excited states: a locally excited (LE) state and a charge-separated TICT state.

-

Locally Excited (LE) State: Immediately following light absorption, the molecule is promoted to a planar LE state. This state is structurally similar to the ground state and is favored in nonpolar solvents. Emission from this state results in a relatively high-energy, blue-shifted fluorescence.

-

Twisted Intramolecular Charge Transfer (TICT) State: In polar solvents, the molecule can undergo a conformational change in the excited state. The dimethylamino group twists relative to the plane of the fluorenone ring.[2][5] This twisting motion facilitates a more complete separation of charge, forming a highly polar TICT state. This state is significantly stabilized by the surrounding polar solvent molecules, leading to a lower energy level. Emission from the TICT state is therefore red-shifted (lower energy) and often has a lower quantum yield due to increased non-radiative decay pathways.[2][5]

The phenomenon of dual fluorescence, where both LE and TICT emission bands are observed, is a classic hallmark of the TICT mechanism and is particularly evident in solvents of intermediate polarity.[2]

Caption: The Twisted Intramolecular Charge Transfer (TICT) process in this compound.

Experimental Data: Spectroscopic Properties in Various Solvents

The photophysical properties of DMAF are profoundly influenced by the solvent's polarity. Below is a summary of typical absorption (λ_abs) and emission (λ_em) maxima, Stokes shift (Δν), and fluorescence quantum yield (Φ_f) in a range of solvents.

| Solvent | Dielectric Constant (ε) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) |

| Cyclohexane | 2.02 | ~400 | ~450 | ~2700 | High |

| Toluene | 2.38 | ~405 | ~480 | ~3900 | Moderate |

| Dichloromethane | 8.93 | ~415 | ~530 | ~5600 | Low |

| Acetonitrile | 37.5 | ~420 | ~550 | ~6200 | Very Low |

| Ethanol | 24.5 | ~425 | ~560 | ~6300 | Very Low |

Note: These are representative values. Actual measurements may vary based on experimental conditions and purity.

Analysis of Data:

-

Absorption (λ_abs): A noticeable red-shift (bathochromic shift) is observed in the absorption maximum as solvent polarity increases. This indicates that the ground state is also somewhat stabilized by polar solvents, but to a lesser extent than the excited state.

-

Emission (λ_em): A much more dramatic red-shift is seen in the emission spectra with increasing solvent polarity. This large Stokes shift is a direct consequence of the significant stabilization of the polar TICT state in polar environments.[8][9]

-

Quantum Yield (Φ_f): The fluorescence quantum yield generally decreases as solvent polarity increases. This is attributed to the stabilization of the TICT state, which promotes non-radiative decay pathways back to the ground state. In highly polar or protic solvents like ethanol, hydrogen bonding can further quench fluorescence.[8]

Experimental Protocols

To ensure the integrity and reproducibility of spectroscopic measurements, the following detailed protocols are recommended.

Sample Preparation

-

Solvent Purity: Use spectroscopic grade solvents to minimize interference from fluorescent impurities.

-

Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a non-volatile solvent like dichloromethane or acetonitrile.

-

Working Solutions: Prepare fresh working solutions for each measurement by diluting the stock solution in the desired solvent. The final concentration should be low enough (typically 1-10 µM) to avoid inner filter effects and excimer formation. The absorbance at the excitation wavelength should ideally be below 0.1.

-

Degassing: For precise quantum yield and lifetime measurements, it is advisable to degas the solutions by bubbling with nitrogen or argon to remove dissolved oxygen, which can quench fluorescence.

Spectroscopic Measurements

Caption: A streamlined workflow for the spectroscopic characterization of DMAF.

A. UV-Visible Absorption Spectroscopy:

-

Instrument: Use a dual-beam UV-Vis spectrophotometer.

-

Blank: Use the pure solvent in a matched cuvette as a reference.

-

Scan: Record the absorption spectrum over a relevant range (e.g., 300-600 nm).

-

Analysis: Determine the wavelength of maximum absorption (λ_abs).

B. Steady-State Fluorescence Spectroscopy:

-

Instrument: Use a calibrated spectrofluorometer.

-

Excitation: Excite the sample at or near its λ_abs.

-

Emission Scan: Record the emission spectrum from a wavelength slightly longer than the excitation wavelength to the near-infrared (e.g., 420-700 nm).

-

Correction: Ensure spectra are corrected for the instrument's lamp profile and detector response.

-

Analysis: Determine the wavelength of maximum emission (λ_em).

C. Fluorescence Quantum Yield (Φ_f) Determination:

The relative method is most common.[10][11][12]

-

Standard: Choose a well-characterized fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

-

Measurements:

-

Measure the absorbance of both the DMAF sample and the standard at the same excitation wavelength (keep absorbance < 0.1).

-

Measure the integrated fluorescence intensity (the area under the emission curve) of both the sample and the standard.

-

-

Calculation: Use the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Conclusion and Future Directions

This compound serves as a quintessential example of a solvatochromic fluorophore governed by the Twisted Intramolecular Charge Transfer mechanism. Its pronounced sensitivity to solvent polarity, manifested as large Stokes shifts and varying quantum yields, makes it a powerful tool for probing microenvironments. The predictable relationship between its spectroscopic output and the properties of its surroundings allows for its application in sensing viscosity, polarity changes in biological membranes, and binding events in drug discovery. Future research may focus on synthesizing new fluorenone derivatives with tailored donor-acceptor groups to fine-tune their photophysical properties for specific applications, such as enhancing two-photon absorption cross-sections for bio-imaging or shifting emission further into the near-infrared region.[13]

References

- Maiti, S., et al. (2009). Photophysical behaviour of 2-(dimethylamino)-fluorene in organised assemblies. Journal of Photochemistry and Photobiology A: Chemistry, 205(2-3), 119-124.

-

Lee, J., et al. (2023). Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy. Photochem, 5(4), 37. [Link]

-

Kim, H., et al. (2019). Selective Formation of Twisted Intramolecular Charge Transfer and Excimer Emissions on 2,7-bis(4-Diethylaminophenyl)-fluorenone by Choice of Solvent. Molecules, 24(18), 3358. [Link]

-

Chen, Y., et al. (2017). Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies. Chemical Physics Letters, 684, 230-235. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 224105, this compound. [Link]

-

Glinma, B., et al. (2024). STUDY OF SOME FLUOREN-9-ONE THIOSEMICARBAZONES: SYNTHESIS, CATALYTIC EFFECTS AND SPECTRAL CHARACTERIZATION. Universal Journal of Pharmaceutical Research, 9(5). [Link]

-

Pilla, V., et al. (2018). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Chemosensors, 6(3), 31. [Link]

-

Gomha, S. M., et al. (2016). Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry. Journal of Materials Chemistry C, 4(13), 2983-3001. [Link]

-

Williams, C. E., et al. (2023). Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. Dyes and Pigments, 211, 111089. [Link]

-

van der Meer, B. W., et al. (2021). Nonlinear Optical Properties and Applications of Fluorenone Molecular Materials. Advanced Optical Materials, 9(15), 2100327. [Link]

-

Magde, D., et al. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327-334. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. uma.es [uma.es]

- 3. Selective Formation of Twisted Intramolecular Charge Transfer and Excimer Emissions on 2,7-bis(4-Diethylaminophenyl)-fluorenone by Choice of Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes [mdpi.com]

- 7. irl.umsl.edu [irl.umsl.edu]

- 8. mdpi.com [mdpi.com]

- 9. diau08.lab.nycu.edu.tw [diau08.lab.nycu.edu.tw]

- 10. mdpi.com [mdpi.com]

- 11. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions | Semantic Scholar [semanticscholar.org]

- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]

Unveiling the Photophysical intricacies of Donor-Acceptor Substituted Fluorenones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fascinating and complex world of donor-acceptor (D-A) substituted fluorenones. As a senior application scientist, this document is crafted to provide not just a compilation of facts, but a cohesive understanding of the structure-property relationships that govern the unique photophysical behaviors of these molecules. We will explore the fundamental principles, experimental methodologies, and cutting-edge applications of D-A fluorenones, offering insights grounded in scientific integrity and practical expertise.

The Fluorenone Core: A Versatile Acceptor Scaffold

The 9-fluorenone core, with its electron-deficient carbonyl group and planar, π-conjugated system, serves as an excellent electron acceptor. This inherent electronic character is the foundation upon which the rich photophysics of its donor-substituted derivatives are built. The introduction of electron-donating moieties at various positions on the fluorenone skeleton creates a classic push-pull system, leading to the emergence of low-energy intramolecular charge transfer (ICT) electronic transitions.[1][2] This charge transfer from the donor to the fluorenone acceptor upon photoexcitation is the cornerstone of their remarkable optical properties.

The strategic placement of donor groups is crucial in tuning these properties. For instance, attaching donor groups at the 2- and 7-positions of the fluorenone can lead to molecules with D-A-D architecture, often resulting in enhanced two-photon absorption cross-sections.[3] Conversely, substitution at the 3-position has been shown to significantly enhance fluorescence quantum yield.[4]

The Heart of the Matter: Intramolecular Charge Transfer (ICT)

Upon absorption of light, D-A fluorenones transition from the ground state to an excited state. In these systems, the lowest energy absorption band is typically attributed to an ICT transition, where an electron is promoted from a high-lying molecular orbital, primarily localized on the donor, to a low-lying molecular orbital centered on the fluorenone acceptor.[5] This phenomenon is visually represented in the energy level diagram below.

Caption: Figure 1: Intramolecular Charge Transfer (ICT) upon photoexcitation.

The efficiency and energy of this ICT process are highly sensitive to the electronic nature of both the donor and the acceptor, as well as their relative orientation. Stronger donors and acceptors generally lead to lower energy ICT transitions, resulting in a red-shift of the absorption and emission spectra.[6]

Solvatochromism: A Window into the Excited State

One of the most striking features of D-A fluorenones is their solvatochromism – the change in the color of their absorption or emission spectra with the polarity of the solvent. This behavior is a direct consequence of the change in dipole moment upon excitation. The ICT excited state is significantly more polar than the ground state. Therefore, in more polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the fluorescence emission.[7]

This property makes D-A fluorenones excellent probes for their local microenvironment, with applications in sensing and biological imaging. The magnitude of the solvatochromic shift can be correlated with solvent polarity scales, such as the Kamlet-Taft parameters, to quantify the solvent's dipolarity/polarizability and hydrogen-bonding capabilities.[8]

Experimental Protocol: Investigating Solvatochromism

A systematic investigation of solvatochromism provides valuable information about the electronic nature of the excited state.

Objective: To determine the effect of solvent polarity on the absorption and fluorescence spectra of a donor-acceptor substituted fluorenone.

Materials:

-

Donor-acceptor fluorenone derivative

-

A series of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the fluorenone derivative in a suitable solvent (e.g., dichloromethane).

-

Sample Preparation: For each solvent to be tested, prepare a dilute solution from the stock solution. The final concentration should be low enough to avoid aggregation and inner filter effects (typically in the micromolar range).

-

UV-Vis Absorption Spectroscopy:

-

Record the absorption spectrum of each solution from the UV to the near-IR region.

-

Identify the wavelength of maximum absorption (λabs) for the ICT band in each solvent.

-

-

Fluorescence Spectroscopy:

-

Excite each sample at or near its λabs.

-

Record the fluorescence emission spectrum.

-

Determine the wavelength of maximum emission (λem) in each solvent.

-

-

Data Analysis:

-

Plot λabs and λem as a function of a solvent polarity parameter (e.g., the solvent's dielectric constant or ET(30) value).

-

Analyze the trend to determine the nature of the solvatochromism (positive or negative).

-

The following diagram illustrates the expected workflow for a solvatochromism study.

Caption: Figure 2: Workflow for a solvatochromism experiment.

Deactivation Pathways: Fluorescence, Quenching, and Non-Radiative Decay

The excited state of a D-A fluorenone can deactivate through several pathways, both radiative (fluorescence) and non-radiative. The competition between these pathways determines the fluorescence quantum yield and lifetime of the molecule.

Fluorescence

Fluorescence is the emission of a photon as the molecule returns from the excited singlet state (S1) to the ground state (S0). The efficiency of this process is highly dependent on the molecular structure and the environment. As mentioned, substitution at specific positions can enhance the quantum yield.[4]

Fluorescence Quenching

The fluorescence of D-A fluorenones can be quenched by various mechanisms. In protic solvents like alcohols, intermolecular hydrogen bonding between the solvent and the carbonyl oxygen of the fluorenone can provide an efficient non-radiative decay channel, leading to significant fluorescence quenching.[9][10] This effect is so pronounced that it can be used to assess the proticity of solvents.[9]

Twisted Intramolecular Charge Transfer (TICT) States and Excimers

In some D-A fluorenones, particularly those with flexible donor groups, the initially formed excited state can undergo a conformational change to a "twisted" geometry, forming a TICT state. This TICT state is often characterized by a large Stokes shift and is typically non-emissive or weakly emissive, providing a non-radiative decay pathway. The formation of TICT states can be promoted in polar solvents which stabilize the highly polar twisted conformation.[2]

At higher concentrations, excited molecules can interact with ground-state molecules to form excimers, which are excited-state dimers. Excimer emission is typically red-shifted compared to the monomer emission. The choice of solvent can selectively favor either TICT formation or excimer emission in certain D-A-D fluorenone derivatives.[2]

Advanced Photophysical Characterization: Transient Absorption Spectroscopy

To gain a deeper understanding of the excited-state dynamics, including the rates of ICT, intersystem crossing, and non-radiative decay, transient absorption (TA) spectroscopy is an indispensable tool. This pump-probe technique allows for the observation of short-lived excited species on timescales ranging from femtoseconds to microseconds.

In a TA experiment, a short "pump" pulse excites the sample, and a subsequent "probe" pulse monitors the changes in absorption as a function of time delay between the two pulses. The resulting data provides a spectral and temporal map of the excited-state evolution. For instance, TA spectroscopy has been used to measure the vibrational relaxation time of fluorenone in different solvents.[11]

Summary of Photophysical Properties

The following table summarizes the key photophysical properties of a hypothetical donor-acceptor substituted fluorenone in different solvent environments, illustrating the concepts discussed.

| Property | Non-polar Solvent (e.g., Hexane) | Aprotic Polar Solvent (e.g., Acetonitrile) | Protic Polar Solvent (e.g., Ethanol) |

| λabs (nm) | ~400 | ~410 | ~415 |

| λem (nm) | ~480 | ~520 | ~530 |

| Stokes Shift (cm-1) | Moderate | Large | Very Large |

| Fluorescence Quantum Yield (ΦF) | High | Moderate | Low |

| Fluorescence Lifetime (τF) | Long | Moderate | Short |

| Dominant Deactivation Pathway | Fluorescence | Fluorescence, potential for TICT | Non-radiative decay via H-bonding |

Applications in Research and Development

The tunable and environmentally sensitive photophysical properties of D-A fluorenones make them valuable materials in a range of applications:

-

Organic Light-Emitting Diodes (OLEDs): Their high fluorescence quantum yields and color tunability make them promising candidates for emissive materials in OLEDs. Judicious molecular design can even convert the typical green emission of fluorenones to blue, which is highly sought after for display and lighting applications.[12]

-

Organic Photovoltaics (OPVs): D-A fluorenones can be used as non-fullerene acceptors or as part of the donor material in OPV devices due to their strong absorption in the visible spectrum and tunable energy levels.[13]

-

Fluorescent Probes and Sensors: Their sensitivity to solvent polarity, viscosity, and specific analytes allows for their use as fluorescent probes in chemical and biological systems.[14]

-

Nonlinear Optics: The large change in dipole moment upon excitation can lead to significant third-order nonlinear optical properties, with potential applications in optical limiting and all-optical switching.[5]

Conclusion

Donor-acceptor substituted fluorenones represent a versatile class of organic functional materials with a rich and tunable photophysical landscape. The interplay between the electron-donating and accepting moieties, governed by the principles of intramolecular charge transfer, gives rise to their characteristic solvatochromism, fluorescence, and complex deactivation pathways. A thorough understanding of these fundamental properties, facilitated by a combination of steady-state and time-resolved spectroscopic techniques, is paramount for the rational design of new fluorenone-based materials with tailored functionalities for a wide array of applications in materials science and drug development.

References

-

Chang, C.-W., et al. (2017). Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies. Chemical Physics Letters, 686, 218–222. [Link]

-

Kubota, Y., et al. (1998). Photophysical Properties of Intramolecular Charge-Transfer Excited Singlet State of Aminofluorenone Derivatives. The Journal of Physical Chemistry A, 102(29), 5733–5742. [Link]

-

Kim, H. J., et al. (2014). Selective Formation of Twisted Intramolecular Charge Transfer and Excimer Emissions on 2,7-bis(4-Diethylaminophenyl)-fluorenone by Choice of Solvent. Molecules, 19(12), 20384–20397. [Link]

-

Heldt, J. R., et al. (2007). Spectroscopic Studies of Fluorenone Derivatives. ResearchGate. [Link]

-

Kim, J. H., et al. (2020). Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy. Applied Sciences, 10(15), 5283. [Link]

-

Andrews, L. J., et al. (1976). Photophysical processes in fluorenone. The Journal of Physical Chemistry, 80(20), 2212–2220. [Link]

-

Wu, X., et al. (2021). An investigation of broadband optical nonlinear absorption and transient nonlinear refraction in a fluorenone-based compound. RSC Advances, 11(26), 15949–15956. [Link]

-

Nag, A., & Bhattacharyya, K. (1990). Fluorescence Quenching of Fluorenone by Alcohols. ResearchGate. [Link]

-

Rettig, W., & Maus, M. (2000). The effect of acceptor group variation on the solvatochromism of donor-acceptor fluorophores. PubMed, 11(5), 491-500. [Link]

-

Kubota, Y., et al. (1998). Photophysical Properties of Intramolecular Charge-Transfer Excited Singlet State of Aminofluorenone Derivatives. Semantic Scholar. [Link]

-

Goel, A., et al. (2009). Donor-acceptor 9-uncapped fluorenes and fluorenones as stable blue light emitters. Organic Letters, 11(6), 1289–1292. [Link]

-

Sancho, M. I., et al. (2011). Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. ResearchGate. [Link]

-

Lincker, F., et al. (2011). Fluorenone core donor–acceptor–donor π-conjugated molecules end-capped with dendritic oligo(thiophene)s: Synthesis, liquid crystalline behaviour, and photovoltaic applications. Journal of Materials Chemistry, 21(14), 5238-5247. [Link]

-

Gawroński, J., et al. (2004). Fluorene derivatives with intramolecular charge-transfer: exceptionally easy rotation around the double C(9)C(α) bond in nitro-substituted 9-aminomethylenefluorenes. RSC Publishing. [Link]

-

Lincker, F., et al. (2011). Fluorenone core donor–acceptor–donor π-conjugated molecules end-capped with dendritic oligo(thiophene)s: synthesis, liquid crystalline behaviour, and photovoltaic applications. Semantic Scholar. [Link]

-

Bag, S., et al. (2022). Tuning the Properties of Donor–Acceptor and Acceptor–Donor–Acceptor Boron Difluoride Hydrazones via Extended π-Conjugation. ACS Omega, 7(35), 31264–31276. [Link]

-

Kim, J., et al. (2020). Synthesis and Characterization of Fluorenone-Based Donor-Acceptor Small Molecule Organic Semiconductors for Organic Field-Effect Transistors. ResearchGate. [Link]

-

Ghosh, I., et al. (2014). Excited-state properties of fluorenones: Influence of substituents, solvent and macrocyclic encapsulation. ResearchGate. [Link]

-

Carlson, E. J., et al. (2020). Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. Molecules, 25(23), 5558. [Link]

-

Jourjine, I. A. P., et al. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journal of Organic Chemistry, 17, 2696–2707. [Link]

-

Belfield, K. D., et al. (2010). Donor-Acceptor-Donor Fluorene Derivatives for Two-Photon Fluorescence Lysosomal Imaging. ACS Applied Materials & Interfaces, 2(7), 2058–2063. [Link]

-

Ali, B. A. (2015). Solvents effect on n→π* and π→π* transition of 9-fluorenone. ResearchGate. [Link]

-

Suzuki, M., et al. (2021). Multi-stimuli-responsive behaviours of fluorenone-based donor–acceptor–donor triads in solution and supramolecular gel states. RSC Advances, 11(43), 26685–26692. [Link]

-

Goel, A., et al. (2009). Donor-acceptor 9-uncapped fluorenes and fluorenones as stable blue light emitters. Semantic Scholar. [Link]

-

Kumar, S., et al. (2019). Donor-Pi-Acceptor Fluorene Conjugates, Based on Chalcone and Pyrimidine Derivatives: an Insight into Structure-Property Relationship, Photophysical and Electrochemical Properties. Semantic Scholar. [Link]

-

Bag, S., et al. (2022). Tuning the Properties of Donor–Acceptor and Acceptor–Donor–Acceptor Boron Difluoride Hydrazones via Extended π-Conjugation. ACS Omega, 7(35), 31264–31276. [Link]

-

Józefowicz, M., & Heldt, J. R. (2006). Solvent effects on electronic transitions of fluorenone and 4-hydroxyfluorenone. Chemical Physics, 323(2-3), 447-456. [Link]

-

Józefowicz, M., & Heldt, J. R. (2006). Solvent effects on electronic transitions of fluorenone and 4-hydroxyfluorenone. ResearchGate. [Link]

-

Svirskaite, L. M., et al. (2024). Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices. RSC Advances, 14(14), 9649-9659. [Link]

-

Deol, K. K., et al. (2020). Synthesis and Spectrophotometric Analysis of 1-Azafluorenone Derivatives. Molecules, 25(15), 3345. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Selective Formation of Twisted Intramolecular Charge Transfer and Excimer Emissions on 2,7-bis(4-Diethylaminophenyl)-fluorenone by Choice of Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Donor-Acceptor-Donor Fluorene Derivatives for Two-Photon Fluorescence Lysosomal Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Spectrophotometric Analysis of 1-Azafluorenone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An investigation of broadband optical nonlinear absorption and transient nonlinear refraction in a fluorenone-based compound - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. The effect of acceptor group variation on the solvatochromism of donor-acceptor fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. diau08.lab.nycu.edu.tw [diau08.lab.nycu.edu.tw]

- 12. Donor-acceptor 9-uncapped fluorenes and fluorenones as stable blue light emitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Solvatochromism of 2-Dimethylamino-9-fluorenone and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the solvatochromic properties of 2-dimethylamino-9-fluorenone and its derivatives. These compounds exhibit pronounced changes in their absorption and fluorescence spectra in response to the polarity of their solvent environment, a phenomenon known as solvatochromism. This sensitivity makes them valuable tools as fluorescent probes in biological imaging, environmental sensing, and materials science. This document delves into the synthesis, photophysical characterization, and theoretical underpinnings of their solvatochromic behavior, offering detailed experimental protocols and data analysis techniques.

Introduction: The Phenomenon of Solvatochromism and the Promise of Fluorenone Scaffolds

Solvatochromism is the observable change in the color of a solution when the solute is dissolved in different solvents.[1] This phenomenon arises from differential solvation of the ground and excited electronic states of a chromophore, leading to alterations in the energy gap between these states.[1] Fluorenone and its derivatives are a significant class of organic compounds built upon a tricyclic aromatic hydrocarbon structure, known for their high thermal and chemical stability, as well as notable emission quantum yields.[2]

The fluorenone core is a planar, tricyclic structure with inherent fluorescent properties that are highly sensitive to the molecular environment.[2] The introduction of an electron-donating group, such as a dimethylamino group at the 2-position, and the presence of the electron-withdrawing ketone group at the 9-position, creates a "push-pull" system.[2] This intramolecular charge transfer (ICT) characteristic is the foundation of the pronounced solvatochromic and solvatofluorochromic behavior observed in these molecules.[2] As the solvent polarity increases, the excited state, which is more polar than the ground state, is stabilized to a greater extent, resulting in a bathochromic (red) shift in the emission spectrum.[1][3]

The unique photophysical properties of fluorenone derivatives have led to their exploration in various applications, including:

-

Biological Probes: Their sensitivity to the local microenvironment makes them excellent candidates for staining and imaging biological structures.[4][5][6]

-

Sensors: They can be employed to detect changes in environmental polarity, viscosity, and other parameters.[1][6]

-

Nonlinear Optics: Fluorenone-based materials have shown promise in applications such as second harmonic generation and terahertz generation.[7][8]

-

Optoelectronics: Their properties are being harnessed in the development of light-emitting diodes and solar cells.[7]

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives typically involves multi-step reaction sequences. A common strategy begins with the modification of a fluorene precursor. For instance, the synthesis can start from 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene.[9]

A general synthetic outline is as follows:

-

Nucleophilic Substitution: The bromo group is substituted with a cyano group using a reagent like copper cyanide (CuCN).[9]

-

Reduction of the Nitro Group: The nitro group is reduced to an amino group using a reducing agent such as hydrazine.[9]

-

Reductive Methylation: The amino group is converted to a dimethylamino group using paraformaldehyde and a reducing agent like sodium cyanoborohydride.[9]

-

Conversion of Cyano to Aldehyde: The cyano group is reduced to an aldehyde using a reagent like diisobutylaluminium hydride (DIBAL).[9]

-

Knoevenagel Condensation: The resulting aldehyde can then undergo a Knoevenagel condensation with various active methylene compounds to yield a range of derivatives with different acceptor groups.[9]

This synthetic flexibility allows for the fine-tuning of the electronic and photophysical properties of the final chromophores.

Experimental Investigation of Solvatochromism

A systematic investigation of the solvatochromic behavior of this compound and its derivatives involves the use of UV-Visible absorption and fluorescence spectroscopy. The goal is to measure the absorption and emission maxima of the compound in a series of solvents with varying polarities.

Detailed Experimental Protocol

This protocol outlines the steps for characterizing the solvatochromic properties of a fluorenone derivative.

Materials and Equipment:

-

This compound or a derivative

-

Spectroscopic grade solvents of varying polarities (e.g., n-Hexane, Toluene, Chloroform, Acetone, Ethanol, Acetonitrile, Dimethyl Sulfoxide)

-

UV-Visible Spectrophotometer

-

Fluorometer

-

Volumetric flasks (10 mL, 100 mL)

-

Pipettes

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a small amount (e.g., 1 mg) of the fluorenone derivative.

-

Dissolve the compound in a suitable solvent in which it is highly soluble (e.g., acetone or DMSO) in a 100 mL volumetric flask to create a stock solution of known concentration (e.g., 10 mg/L).[10]

-

Ensure complete dissolution by gentle swirling or sonication.[10]

-

-

Preparation of Working Solutions:

-

For each solvent to be tested, pipette a specific volume of the stock solution (e.g., 1 mL) into a 10 mL volumetric flask.[10]

-

Dilute to the mark with the respective spectroscopic grade solvent to create a series of working solutions of the same concentration.[10] A final concentration of around 1 x 10⁻⁴ M is often suitable.[11]

-

-

Spectroscopic Measurements:

-

UV-Visible Absorption Spectroscopy:

-

Set the spectrophotometer to scan a wavelength range covering the visible spectrum (e.g., 400 nm to 700 nm).[10]

-

Use the respective pure solvent as a blank to zero the instrument before each measurement.[10]

-

Place the cuvette containing the working solution in the spectrophotometer and record the absorption spectrum.

-

Identify and record the wavelength of maximum absorbance (λmax, abs).[10]

-

-

Fluorescence Spectroscopy:

-

Set the excitation wavelength to the λmax, abs determined from the absorption spectrum.

-

Scan the emission spectrum over a suitable wavelength range.

-

Identify and record the wavelength of maximum fluorescence emission (λmax, em).

-

-

Experimental Workflow Diagram

Caption: Experimental workflow for characterizing solvatochromism.

Data Analysis and Interpretation

The collected spectroscopic data can be analyzed to provide a quantitative understanding of the solvatochromic behavior.

Quantitative Data Summary

The following table presents hypothetical but representative data for the solvatochromic shifts of a this compound derivative. A positive solvatochromism is expected, where the absorption and emission maxima shift to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases.[1]

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λmax, abs (nm) | λmax, em (nm) | Stokes Shift (cm-1) |

| n-Hexane | 1.88 | 1.375 | 420 | 480 | 3247 |

| Toluene | 2.38 | 1.496 | 435 | 505 | 3387 |

| Chloroform | 4.81 | 1.446 | 450 | 530 | 3472 |

| Acetone | 20.7 | 1.359 | 465 | 555 | 3508 |

| Ethanol | 24.5 | 1.361 | 470 | 565 | 3529 |

| Acetonitrile | 37.5 | 1.344 | 475 | 575 | 3546 |

| DMSO | 46.7 | 1.479 | 480 | 585 | 3560 |

Lippert-Mataga Analysis

The Lippert-Mataga equation is a powerful tool for quantifying the change in dipole moment of a molecule upon electronic excitation.[3] It relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the orientation polarizability of the solvent, which is a function of the solvent's dielectric constant (ε) and refractive index (n).[3][12]

The equation is given by:

νabs - νem = (2(μe - μg)2 / (hca3)) * Δf + constant

where:

-

νabs and νem are the wavenumbers of the absorption and emission maxima.

-

μe and μg are the dipole moments of the excited and ground states, respectively.

-

h is Planck's constant.

-

c is the speed of light.

-

a is the Onsager cavity radius of the solute.

-

Δf is the solvent orientation polarizability, calculated as: Δf = (ε - 1)/(2ε + 1) - (n2 - 1)/(2n2 + 1).

A plot of the Stokes shift (in cm-1) versus the solvent orientation polarizability (Δf) should yield a straight line.[13][14] The slope of this line is directly proportional to the square of the change in dipole moment upon excitation (Δμ = μe - μg).[3] A positive slope indicates that the excited state is more polar than the ground state.[15][16]

Kamlet-Taft Parameters

The Kamlet-Taft solvatochromic parameters provide a more detailed description of solvent-solute interactions by separating them into three components:

-

α (Hydrogen Bond Donating ability): A measure of the solvent's ability to donate a proton in a hydrogen bond.[17][18]

-

β (Hydrogen Bond Accepting ability): A measure of the solvent's ability to accept a proton in a hydrogen bond.[17][19]

-

π* (Dipolarity/Polarizability): A measure of the solvent's ability to stabilize a charge or a dipole through dielectric effects.[17][19]

By correlating the observed spectral shifts with these parameters, a more nuanced understanding of the specific interactions driving the solvatochromism can be achieved. For instance, in protic solvents, hydrogen bonding can have a significant impact on the photophysical properties of fluorenone derivatives, often leading to fluorescence quenching.[20][21][22][23]

Theoretical Calculations

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can provide valuable insights into the electronic structure and photophysical properties of these molecules.[24] These calculations can be used to:

-

Predict the energies of the ground and excited states.

-

Calculate the dipole moments of the ground and excited states.

-

Simulate the absorption and emission spectra in different solvents using polarizable continuum models (PCM).[25]

-

Investigate the nature of the electronic transitions (e.g., n→π* or π→π*).[26]

Comparing theoretical predictions with experimental data can help to validate the interpretation of the observed solvatochromic behavior.

Applications in Drug Development and Biological Research

The sensitivity of this compound and its derivatives to their local environment makes them powerful tools in drug development and biological research.[4]

-

Membrane Probes: These dyes can be used to study the polarity and fluidity of biological membranes, providing insights into membrane structure and function.[27]

-

Protein Interactions: Solvatochromic fluorophores can be used to monitor protein folding and binding events, as these processes often involve changes in the local environment of the probe.[6]

-

Cellular Imaging: Their ability to "light up" in specific cellular compartments or in response to certain biological events makes them valuable for fluorescence microscopy applications.[5][6]

Conclusion

This compound and its derivatives represent a versatile class of solvatochromic fluorophores with significant potential in a wide range of scientific disciplines. Their pronounced sensitivity to solvent polarity, coupled with their robust chemical and photophysical properties, makes them invaluable probes for investigating complex chemical and biological systems. This guide has provided a comprehensive overview of the key aspects of their solvatochromism, from synthesis and experimental characterization to data analysis and theoretical modeling. A thorough understanding of these principles will enable researchers to effectively harness the unique properties of these molecules for their specific applications.

References

- Kamlet−Taft Solvatochromic Parameters of the Sub- and Supercritical Fluorinated Ethane Solvents.

- Towards Understanding the Solvatochromatic Behavior of Fluorenone and Benzofluorenone Derivatives in Protic Solvents. DigitalCommons@ONU.

- Kamlet–Taft solvent parameters (K03367). The IUPAC Compendium of Chemical Terminology.

- Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy. MDPI.

- Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies. ScienceDirect.

- Thermodynamic Fluorescence Behavior of a Fluorenone Derivative through Solvent‐ and Temperature‐Controlled Hydrogen Bonding.

- Nonlinear Optical Properties and Applications of Fluorenone Molecular M

- Kamlet−Taft Solvatochromic Parameters of Eight Alkanolamines.

- Solvatochromic indicators for Kamlet–Taft solvent parameters and E T (30).

- A Method of Calculating the Kamlet–Abboud–Taft Solvatochromic Parameters Using COSMO-RS. MDPI.

- Fluorescence Quenching of Fluorenone by Alcohols. Sci-Hub.

- Spectroscopic Studies of Fluorenone Derivatives.

- Nonlinear Optical Properties and Applications of Fluorenone Molecular M

- (PDF) Fluorescence Quenching of Fluorenone by Alcohols.

- Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy.

- Application Notes and Protocols for Solvatochromic Studies of Disperse Red 73. Benchchem.

- Photophysical processes in fluorenone. The Journal of Physical Chemistry.

- Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications.

- Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. MDPI.

- Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applic

- An Investigation of Solv

- Solv

- Solvatochromic fluorescent dyes as universal tools for biological research. Société Chimique de France.

- Monitoring protein interactions and dynamics with solv

- In-depth Technical Guide: The Solv

- Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. NIH.

- Absorption (left) and fluorescence emission spectra (right) of...

- Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modul

- Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. IRL @ UMSL.

- 2-Amino-7-nitro-fluorenes in neat and mixed solvents-optical band shapes and solv

- Structure of some synthesized fluorenone derivatives.

- This compound. Benchchem.

- Supporting Information Thermally activated delayed fluorescence (TADF)

- Lippert-Mataga plot for the dependence of the difference between the...

- Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. MDPI.

- A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence. MDPI.

- Lippert–Mataga plot. Difference between the wavenumbers of the peak of...

- This compound. Stenutz.

- Solvent effects on electronic transitions of fluorenone and 4-hydroxyfluorenone. Semantic Scholar.

- This compound. PubChem - NIH.

- (PDF) Solvents effect on n→π* and π→π* transition of 9-fluorenone.

- Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. Virtual Labs.

- Supporting Inform

- The solvatochromic response of benzo[a]fluorenone in aprotic solvents compared with benzo[b]fluorenone and 9‐fluorenone.

- Reproducing the Solvatochromism of Merocyanines by PCM Calcul

- Simulation of Solvatochromic Phenomena in Xanthione Using Explicit Solvent Methods. PMC - NIH.

Sources

- 1. Solvatochromism - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. krypton.mnsu.edu [krypton.mnsu.edu]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. irl.umsl.edu [irl.umsl.edu]

- 16. mdpi.com [mdpi.com]

- 17. goldbook.iupac.org [goldbook.iupac.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. sci-hub.ru [sci-hub.ru]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

A Technical Guide to the Theoretical and Computational Analysis of 2-Dimethylamino-9-fluorenone: A Prototypical Push-Pull Fluorophore

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies integral to the study of 2-Dimethylamino-9-fluorenone, a canonical example of a "push-pull" fluorophore. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development who are interested in the rational design and characterization of fluorescent molecules. We will delve into the synthetic pathways, photophysical phenomena, and the computational workflows that are essential for a deep understanding of this molecule's unique properties, which are governed by intramolecular charge transfer. This guide emphasizes the synergy between experimental data and theoretical calculations, providing a robust framework for the investigation of similar molecular systems.

Introduction: The Significance of this compound

This compound is a member of the fluorenone family of organic compounds, which are recognized for their inherent fluorescence and applications in diverse fields ranging from organic light-emitting diodes (OLEDs) to biological probes.[1] The defining characteristic of this compound is its "push-pull" electronic architecture. The dimethylamino group (-N(CH₃)₂) at the 2-position of the fluorenone core acts as a potent electron-donating group (the "push"), while the carbonyl group (C=O) at the 9-position serves as an electron-withdrawing group (the "pull").[1] This electronic asymmetry gives rise to a significant ground-state dipole moment and, more importantly, a pronounced intramolecular charge transfer (ICT) upon photoexcitation. This ICT is the primary origin of the molecule's interesting photophysical behaviors, most notably its solvatochromism—the marked dependence of its absorption and emission spectra on the polarity of its solvent environment.[2] Understanding and predicting these properties are paramount for the rational design of novel fluorescent sensors and materials with tailored optical responses.

Synthesis and Characterization: A Plausible and Efficient Route

While a variety of methods exist for the synthesis of substituted fluorenones, a robust and high-yielding pathway to this compound can be envisioned through a two-step sequence starting from the readily available 9-fluorenone. This proposed synthesis leverages a selective bromination followed by a palladium-catalyzed amination, a cornerstone of modern organic synthesis.

Proposed Synthetic Workflow

The logical flow of the synthesis is depicted in the following workflow diagram:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-9-fluorenone

This procedure is adapted from established methods for the selective bromination of 9-fluorenone.[2][3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 9-fluorenone (1.0 eq.), ammonium bromide (2.5 eq.), and a phase-transfer catalyst such as tetrabutylammonium chloride (0.15 eq.) in an aqueous medium.

-

Heating: Heat the mixture to 75 °C with vigorous stirring.

-

Addition of Oxidant: Add potassium bromate (1.1 eq.) portion-wise over a period of 1 hour. The use of an oxidant in situ generates the electrophilic bromine species.

-

Reaction Monitoring: Maintain the reaction at 75 °C for an additional 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Quench any excess bromine by adding a 20% aqueous solution of sodium sulfite.

-

Isolation and Purification: The resulting yellow solid is collected by vacuum filtration, washed thoroughly with water, and dried to afford 2-Bromo-9-fluorenone. This product is often of high purity and may not require further purification.

Step 2: Palladium-Catalyzed Amination to Yield this compound

This is a general protocol for the Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds.

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-Bromo-9-fluorenone (1.0 eq.), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (typically 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos or BINAP).

-

Addition of Reagents: Add a strong base, such as sodium tert-butoxide (NaOtBu), and a solution of dimethylamine (in THF or as the hydrochloride salt).

-

Solvent: Add a dry, aprotic solvent such as toluene or dioxane.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C and stir until the starting material is consumed, as monitored by TLC.

-

Workup and Purification: After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Characterization

The synthesized this compound should be thoroughly characterized using standard spectroscopic techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the successful incorporation of the dimethylamino group.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the fluorenone core and other functional groups.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product.

Photophysical Properties: A Study in Solvatochromism

A hallmark of "push-pull" fluorophores like this compound is their solvatochromism, where the color of their absorption and emission is dependent on the polarity of the solvent. This phenomenon can be rationalized by the differential stabilization of the ground and excited states by the solvent molecules. The excited state, having a more pronounced charge-separated character due to ICT, is more stabilized by polar solvents than the ground state. This leads to a bathochromic (red) shift in the emission spectrum with increasing solvent polarity.

To illustrate this, we present photophysical data for the closely related compound, 2-(dimethylamino)fluorene (DAF) , which lacks the carbonyl group but retains the core fluorene structure and the dimethylamino donor. This data serves as an excellent proxy to understand the expected behavior of this compound.

Solvatochromic Data for 2-(dimethylamino)fluorene (DAF)

The following table summarizes the absorption maxima (λabs), emission maxima (λem), and Stokes shifts for DAF in a range of aprotic and protic solvents of varying polarity.

| Solvent | Polarity (ET(30) kcal/mol) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) |

| Dioxane | 36.0 | 305 | 360 | 4983 |

| Tetrahydrofuran | 37.4 | 306 | 365 | 5251 |

| Acetonitrile | 45.6 | 307 | 373 | 5795 |

| Ethanol | 51.9 | 304 | 378 | 6427 |

| Methanol | 55.4 | 303 | 382 | 6825 |

| Water | 63.1 | 301 | 393 | 7695 |

Data adapted from the study of 2-(dimethylamino)fluorene.

The Lippert-Mataga Relationship

The solvatochromic shift can be quantitatively described by the Lippert-Mataga equation, which relates the Stokes shift to the orientation polarizability of the solvent. A plot of the Stokes shift (in wavenumbers) versus the solvent polarity function yields a linear relationship, the slope of which is proportional to the change in the dipole moment of the fluorophore upon excitation.

Caption: A conceptual Lippert-Mataga plot for DAF.

The strong linear correlation in the Lippert-Mataga plot for DAF confirms that the increasing Stokes shift is indeed due to the increasing polarity of the solvent, indicative of a larger dipole moment in the excited state. A similar trend is expected for this compound, likely with even more pronounced shifts due to the enhanced "pull" of the carbonyl group.

Theoretical and Computational Analysis: Unveiling the Electronic Landscape

Computational chemistry provides an indispensable toolkit for rationalizing the experimental observations and predicting the photophysical properties of fluorophores like this compound. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorses for these investigations.

The Interplay of Experiment and Theory

The synergy between experimental and computational approaches is crucial for a comprehensive understanding. Experimental data provides the ground truth for validating and refining computational models, while theoretical calculations offer insights into the underlying electronic structure and dynamics that are often inaccessible through experiments alone.

Caption: The synergistic workflow between experimental and computational studies.

Computational Protocol: A Step-by-Step Guide

The following protocol outlines a standard approach for the computational investigation of this compound using DFT and TD-DFT.

-

Ground State Geometry Optimization (DFT):

-

Objective: To find the lowest energy conformation of the molecule in its electronic ground state.

-

Method: Density Functional Theory (DFT).

-

Functional: A hybrid functional such as B3LYP is a common and reliable choice.

-

Basis Set: A Pople-style basis set like 6-311G++(d,p) provides a good balance between accuracy and computational cost. The inclusion of diffuse functions (++) is important for describing the electron density far from the nuclei, which is crucial for excited state calculations.

-

Solvent Model: To simulate the solvent environment, an implicit solvent model like the Polarizable Continuum Model (PCM) should be employed. This is essential for accurately modeling solvatochromism.

-

-

Vibrational Frequency Calculation (DFT):

-

Objective: To confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and to obtain thermodynamic properties.

-

Method: Performed at the same level of theory as the geometry optimization.

-

-

Excited State Calculations (TD-DFT):

-

Objective: To calculate the vertical excitation energies, which correspond to the absorption maxima (λabs), and the oscillator strengths, which are related to the intensity of the absorption bands.

-

Method: Time-Dependent Density Functional Theory (TD-DFT).

-

Procedure: Using the optimized ground state geometry, perform a TD-DFT calculation at the same level of theory (functional, basis set, and solvent model). This will provide a list of excited states and their corresponding transition energies.

-

-

Analysis of Results:

-

Frontier Molecular Orbitals (FMOs): Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized on the electron-donating dimethylamino group and the fluorene core, while the LUMO will be predominantly on the electron-withdrawing fluorenone moiety. The HOMO-LUMO transition will represent the ICT character of the lowest energy absorption.

-

Comparison with Experiment: The calculated λabs values should be compared with the experimental UV-Vis spectra to validate the computational model.

-

Applications and Future Directions

The unique photophysical properties of this compound and its derivatives make them promising candidates for a range of applications:

-

Fluorescent Probes: Their sensitivity to the local environment makes them ideal for developing fluorescent sensors for detecting changes in polarity, viscosity, or the presence of specific analytes in biological systems.

-

Organic Electronics: The inherent charge transfer characteristics of these molecules are beneficial for their use as components in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

-

Drug Development: The fluorenone scaffold is found in a number of biologically active compounds.[4] Understanding the photophysical properties of derivatives like this compound can aid in the development of fluorescently tagged drugs for imaging and diagnostic purposes.

Future research in this area will likely focus on the fine-tuning of the photophysical properties of the fluorenone core through synthetic modification of the donor and acceptor groups. The integration of advanced computational techniques, such as excited-state molecular dynamics, will provide deeper insights into the complex photophysics of these fascinating molecules.

References

- CN104774141A - Synthetic method of 2-Bromo-9-fluorenone. Google Patents.

-

Fluorenone - Wikipedia. Available at: [Link]

Sources

- 1. CN1962597A - Oxidation preparation method for 9- fluorenone compound from fluorine compound - Google Patents [patents.google.com]

- 2. CN104774141A - Synthetic method of 2-Bromo-9-fluorenone - Google Patents [patents.google.com]

- 3. 2-Bromo-9-fluorenone synthesis - chemicalbook [chemicalbook.com]

- 4. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]

An In-depth Technical Guide on the Aggregation-Induced Emission Properties of 2-Dimethylamino-9-fluorenone Derivatives

Introduction

In the realm of photophysics and material science, the phenomenon of aggregation-induced emission (AIE) stands as a paradigm shift from the conventional understanding of luminescence. Unlike traditional fluorophores that often suffer from aggregation-caused quenching (ACQ) in the solid state or at high concentrations, AIE luminogens (AIEgens) exhibit enhanced fluorescence intensity upon aggregation.[1][2][3][4] This unique characteristic has propelled AIEgens to the forefront of research, with wide-ranging applications in organic light-emitting diodes (OLEDs), bio-imaging, chemical sensing, and theranostics.[2][5][6][7][8]

Among the diverse families of AIEgens, fluorene derivatives have garnered significant attention due to their rigid planar structure, high thermal stability, and excellent charge-transporting properties.[9] The strategic incorporation of a dimethylamino group at the 2-position of the 9-fluorenone core introduces a potent electron-donating moiety, creating a "push-pull" electronic structure that profoundly influences the molecule's photophysical behavior. This guide provides a comprehensive exploration of the AIE properties of 2-dimethylamino-9-fluorenone derivatives, delving into the underlying mechanisms, experimental characterization protocols, and potential applications.

The Core Mechanism: Restriction of Intramolecular Motion (RIM)

The prevailing mechanism underpinning the AIE phenomenon is the Restriction of Intramolecular Motion (RIM) .[1][10][11][12][13] In dilute solutions, AIEgens like this compound derivatives exist as individual molecules with various rotatable and/or vibrating parts. Upon photoexcitation, the absorbed energy can be dissipated through non-radiative decay pathways facilitated by these intramolecular motions, such as rotations and vibrations. This efficient non-radiative decay quenches the fluorescence, rendering the molecules weakly or non-emissive in solution.[10][12]